2-(1h-Indol-1-yl)benzonitrile
Overview
Description
2-(1H-Indol-1-yl)benzonitrile: is an organic compound that features an indole ring fused to a benzonitrile moiety. Indole derivatives are significant in both natural and synthetic chemistry due to their wide range of biological activities and applications in medicinal chemistry . The indole ring system is a common structural motif in many natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Indol-1-yl)benzonitrile typically involves the cyclization of ortho-substituted anilines or halobenzenes followed by the formation of C–C or C–N bonds . One common method is the copper-catalyzed one-pot multicomponent cascade reaction of 1-bromo-2-(2,2-dibromovinyl)benzenes with aldehydes and aqueous ammonia . This method allows for the selective synthesis of various indole derivatives under mild conditions.
Industrial Production Methods: Industrial production methods for indole derivatives often involve large-scale cyclization reactions using transition metal catalysts. These methods are optimized for high yield and purity, ensuring the efficient production of the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-Indol-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions occur readily on the indole ring due to its electron-rich nature.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens or nitro groups are commonly used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Chemistry: 2-(1H-Indol-1-yl)benzonitrile is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds .
Biology: Indole derivatives, including this compound, exhibit a range of biological activities such as antiviral, anticancer, and antimicrobial properties .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a pharmacophore in drug design .
Industry: Indole derivatives are used in the production of dyes, pigments, and agrochemicals .
Mechanism of Action
The mechanism of action of 2-(1H-Indol-1-yl)benzonitrile involves its interaction with various molecular targets. The indole ring can engage in π-π stacking interactions with aromatic amino acids in proteins, influencing their function . The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
1H-Indazole: Another indole derivative with similar biological activities.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness: 2-(1H-Indol-1-yl)benzonitrile is unique due to the presence of both the indole and benzonitrile moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
2-indol-1-ylbenzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2/c16-11-13-6-2-4-8-15(13)17-10-9-12-5-1-3-7-14(12)17/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWVTEBFRUVRBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=CC=CC=C3C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370991 | |
Record name | 1-(2-Cyanophenyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25699-90-5 | |
Record name | 1-(2-Cyanophenyl)indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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